(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 2-methoxybenzyl group and an amine group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 2-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine group, facilitating nucleophilic substitution.
Nucleophilic Substitution: The deprotonated (S)-pyrrolidine reacts with 2-methoxybenzyl chloride to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the methoxy or amine groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation Products: N-oxides, aldehydes, or ketones.
Reduction Products: Primary or secondary amines, alcohols.
Substitution Products: Derivatives with different functional groups replacing the methoxy or amine groups.
Scientific Research Applications
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, with similar but distinct properties.
1-(2-Methoxybenzyl)pyrrolidin-3-amine: The non-chiral version of the compound.
1-(2-Methoxybenzyl)pyrrolidin-3-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. Its specific substitution pattern also contributes to its distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3S)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-10(12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCGCSFNSARPY-IDMXKUIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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